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Compound of Interest

Compound Name: 2-Cyclopropen-1-one

Cat. No.: B1201612 Get Quote

Spectroscopic Data of 2-Cyclopropen-1-one: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for the highly

strained and reactive molecule, 2-Cyclopropen-1-one. Due to the inherent instability of this

compound, obtaining and interpreting its spectroscopic data requires careful consideration of

experimental conditions. This document compiles available data for ¹H NMR, ¹³C NMR, and IR

spectroscopy, along with relevant experimental protocols.

Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for 2-Cyclopropen-1-one. It

is important to note that experimental NMR data for the parent 2-cyclopropen-1-one is not

readily available in the public domain, likely due to its reactivity. The provided NMR data is

based on theoretical calculations and data from closely related derivatives, and should be

considered as predictive. In contrast, detailed infrared spectroscopic studies have been

conducted.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Vinylic H ~9.0 - 9.5 Singlet -

Note: Predicted values are based on theoretical calculations and data from substituted

cyclopropenones. The highly deshielded nature of the vinylic protons is expected due to the

ring strain and the electron-withdrawing effect of the carbonyl group.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Carbon Chemical Shift (δ, ppm)

Carbonyl C (C=O) ~170 - 180

Vinylic C (C=C) ~150 - 160

Note: Predicted values are based on theoretical calculations and data from substituted

cyclopropenones.

Table 3: Infrared (IR) Spectroscopic Data

Vibrational Mode
Frequency (cm⁻¹)
(Liquid Phase)

Frequency (cm⁻¹)
(Solid Phase)

Intensity

C=O Stretch 1845 1830 Strong

C=C Stretch 1628 1610 Medium

C-H Stretch (vinylic) ~3100 ~3100 Medium

Ring Deformation Not specified Not specified -

Source: Based on data reported by Brown et al. for the liquid and solid phases of

cyclopropenone.

Experimental Protocols
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The synthesis and spectroscopic characterization of 2-Cyclopropen-1-one require specialized

procedures due to its volatility and reactivity.

Synthesis of 2-Cyclopropen-1-one
A common method for the synthesis of cyclopropenones is based on the work of Breslow and

coworkers. The general approach involves the reaction of a substituted acetylene with a

dihalocarbene, followed by hydrolysis. For the parent 2-cyclopropen-1-one, specific

precursors and reaction conditions are necessary.

General Synthetic Scheme:

Substituted Acetylene

Dihalocyclopropene
Adduct

+

Dihalocarbene
(e.g., from haloform)

+

Hydrolysis 2-Cyclopropen-1-one
Derivative

Click to download full resolution via product page

Caption: General synthetic pathway to cyclopropenone derivatives.

For a detailed protocol for the synthesis of specific cyclopropenone derivatives, refer to the

original literature by Breslow, R.; Eicher, T.; Krebs, A.; Peterson, R. A.; Posner, J. J. Am. Chem.

Soc. 1965, 87, 1320-1325.

NMR Spectroscopy
Due to the limited availability of experimental data, the following is a general protocol for

obtaining NMR spectra of a volatile and reactive compound like 2-cyclopropen-1-one.

Sample Preparation:

Solvent Selection: A deuterated, non-protic, and relatively non-polar solvent such as

deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) is recommended to

minimize solvent interactions and potential reactions.
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Concentration: A dilute sample is preferable to reduce intermolecular reactions.

Handling: All manipulations should be performed under an inert atmosphere (e.g., argon or

nitrogen) and at low temperatures to prevent decomposition. The sample should be prepared

immediately before analysis.

Data Acquisition:

Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to

achieve good signal dispersion.

Temperature: Low-temperature NMR capabilities are crucial. Spectra should be acquired at

the lowest possible temperature at which the sample remains soluble and the solvent does

not freeze (e.g., -40 to -78 °C).

Acquisition Parameters: Standard pulse sequences for ¹H and ¹³C{¹H} NMR should be used.

For the expected low concentration, a sufficient number of scans should be acquired to

obtain a good signal-to-noise ratio.
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Caption: Experimental workflow for NMR analysis of 2-Cyclopropen-1-one.

Infrared (IR) Spectroscopy
The IR spectrum of 2-cyclopropen-1-one can be obtained in the gas, liquid, or solid phase.

Gas-Phase IR:

Instrumentation: A long-path gas cell coupled to an FTIR spectrometer is required.

Sample Handling: The volatile sample can be introduced into the evacuated gas cell. The

pressure should be kept low to minimize intermolecular interactions.
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Liquid-Phase IR:

Sample Preparation: A thin film of the neat liquid can be prepared between two salt plates

(e.g., NaCl or KBr). This must be done quickly and at low temperature to minimize

evaporation and decomposition.

Solid-Phase IR:

Sample Preparation: The sample can be deposited as a thin film on a cold IR-transparent

window (e.g., KBr) from the gas phase using a cryostat. Alternatively, a KBr pellet can be

prepared by grinding a small amount of the solid sample (if isolable) with dry KBr powder

and pressing it into a transparent disk.

Logical Relationships of Spectroscopic Data
The spectroscopic data of 2-cyclopropen-1-one are logically interconnected, providing

complementary information about its unique molecular structure.
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Caption: Interrelationship of spectroscopic data for 2-Cyclopropen-1-one.

This guide provides a foundational understanding of the spectroscopic characteristics of 2-
Cyclopropen-1-one. Researchers working with this or similar strained cyclic systems should

employ rigorous experimental techniques to obtain reliable data. The predictive nature of the

NMR data presented herein underscores the need for further experimental investigation to fully

characterize this fascinating molecule.
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To cite this document: BenchChem. [spectroscopic data of 2-Cyclopropen-1-one (1H NMR,
13C NMR, IR)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1201612#spectroscopic-data-of-2-cyclopropen-1-
one-1h-nmr-13c-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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